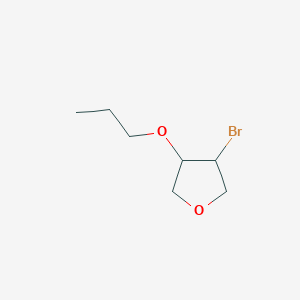
3-Bromo-4-propoxyoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a brominated oxolane derivative, which is a type of cyclic ether. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxyoxolane typically involves the bromination of 4-propoxyoxolane. One common method is the reaction of 4-propoxyoxolane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
3-Bromo-4-propoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrocarbons and alcohols.
科学的研究の応用
3-Bromo-4-propoxyoxolane has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It serves as a building block for the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
作用機序
The mechanism of action of 3-Bromo-4-propoxyoxolane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxyoxolane: Similar structure but with a methoxy group instead of a propoxy group.
4-Bromo-3-propoxyoxolane: Isomer with the bromine and propoxy groups swapped.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-propoxyoxolane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the propoxy group can provide specific steric and electronic effects .
特性
分子式 |
C7H13BrO2 |
|---|---|
分子量 |
209.08 g/mol |
IUPAC名 |
3-bromo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChIキー |
HKKWGTJPKXAROB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1COCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


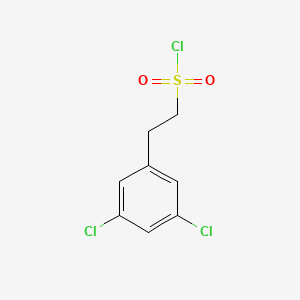
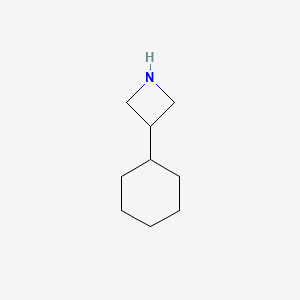
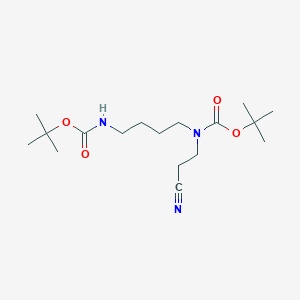
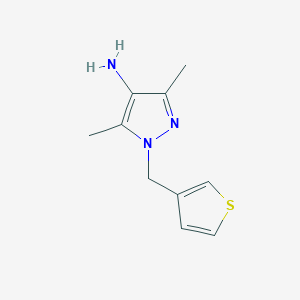

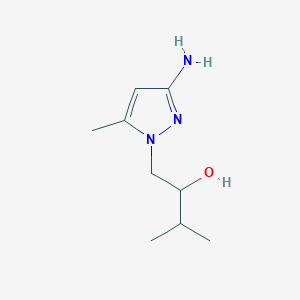
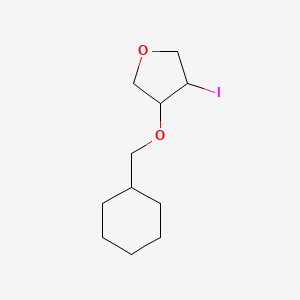
![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
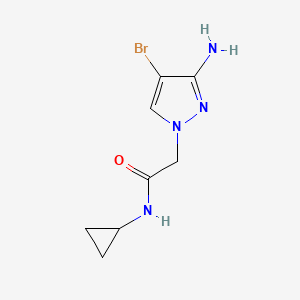
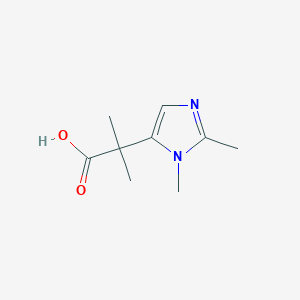
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)

![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
